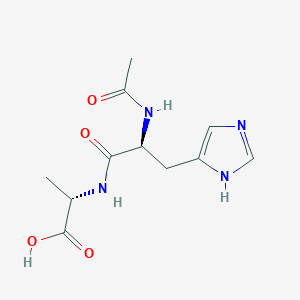

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid

Description

Properties

CAS No. |

61389-34-2 |

|---|---|

Molecular Formula |

C11H16N4O4 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C11H16N4O4/c1-6(11(18)19)14-10(17)9(15-7(2)16)3-8-4-12-5-13-8/h4-6,9H,3H2,1-2H3,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,9-/m0/s1 |

InChI Key |

CWQWNNANZIGZCT-RCOVLWMOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the imidazole ring through cyclization reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions often require specific temperatures, pH levels, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted imidazole compounds .

Scientific Research Applications

Biochemical Research

Peptide Synthesis : The compound is frequently utilized in peptide synthesis due to its structural similarity to amino acids. It can serve as a building block for the synthesis of peptides that mimic natural proteins, which is essential for studying protein interactions and functions .

Enzyme Inhibition Studies : Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes. For example, its structural features allow it to interact with the active sites of enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms .

Medicinal Chemistry

Drug Development : The imidazole ring present in the compound is significant for drug design, particularly in creating molecules that target histamine receptors or other imidazole-binding sites in biological systems. This has implications for developing treatments for allergies and other histamine-related conditions .

Antioxidant Properties : There is emerging evidence suggesting that compounds similar to (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid exhibit antioxidant activities. This property may be leveraged in formulating drugs aimed at reducing oxidative stress-related damage in cells, which is crucial for conditions like neurodegenerative diseases .

Clinical Applications

Neuroprotective Agents : Studies have explored the potential neuroprotective effects of this compound and its derivatives. By modulating neurotransmitter systems, they may help mitigate excitotoxicity associated with neurodegenerative diseases .

Inflammation Modulation : The compound’s ability to interact with various receptors involved in inflammatory pathways suggests its potential as an anti-inflammatory agent. This could be beneficial in treating chronic inflammatory conditions .

Several case studies have highlighted the effectiveness of this compound in various research contexts:

- Peptide Mimics : A study demonstrated the successful incorporation of this compound into synthetic peptides that showed enhanced binding affinity to target proteins compared to natural peptides .

- Neuroprotection in Animal Models : Research involving animal models indicated that administration of compounds similar to this compound resulted in reduced neuronal damage following induced oxidative stress .

- Inflammatory Response Modulation : Clinical trials have shown that derivatives can significantly reduce markers of inflammation in patients with chronic inflammatory diseases, suggesting their therapeutic potential .

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the inhibition or activation of specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Histidine: An amino acid with an imidazole side chain, similar in structure but simpler.

Imidazole: A basic five-membered ring structure without additional functional groups.

Carnosine: A dipeptide containing an imidazole ring, used in muscle tissue.

Uniqueness

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biological Activity

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid is a complex organic compound that showcases significant biological activity due to its unique structural features, including an acetamido group and an imidazole ring. This compound has garnered interest in medicinal chemistry and biochemistry for its potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

- IUPAC Name : (2S)-2-(acetylamino)-3-(1H-imidazol-4-yl)propanoic acid

- Molecular Formula : C₈H₁₃N₃O₄

- Molecular Weight : 215.21 g/mol

- CAS Number : 213178-97-3

The presence of chiral centers contributes to its stereochemistry, which is crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, potentially by disrupting protein synthesis mechanisms within the bacteria.

- Enzyme Inhibition : The imidazole ring is known for its ability to coordinate with metal ions in enzyme active sites, suggesting that this compound may act as an enzyme inhibitor or modulator.

- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects on tumor cell lines, highlighting its promise in cancer therapy.

- Protein Interaction : Computational models and experimental assays have been employed to study how this compound interacts with various biological targets, enhancing our understanding of its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Histidine | Contains an imidazole side chain | Essential amino acid; involved in enzyme catalysis | Natural precursor for various biochemical pathways |

| Acetyl-L-carnitine | Acetamido group; involved in fatty acid metabolism | Neuroprotective effects; enhances cognitive function | Plays a role in mitochondrial function |

| 5-Aminolevulinic Acid | Contains an amine group; precursor to heme | Used in photodynamic therapy for cancer | Involved in porphyrin metabolism |

The unique stereochemistry and dual functional groups of this compound allow it to selectively interact with biological targets, setting it apart from other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant bacterial strains .

- Enzyme Interaction Research : Research utilizing molecular docking simulations indicated that the imidazole moiety effectively binds to zinc-dependent enzymes, providing insights into its role as an enzyme inhibitor .

- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines, warranting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via peptide coupling strategies. A validated approach involves refluxing intermediates in acetic acid with sodium acetate (0.1 mol) for 3–5 hours, followed by crystallization from DMF/acetic acid mixtures, achieving yields of 68–88% . Optimization includes controlling stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazolone derivatives) and using NaBH3CN for selective reductions under mild conditions (0°C to room temperature, 24 hours) to minimize side reactions . Purification via column chromatography with silica gel (MeOH/CH2Cl2) is critical for isolating enantiomerically pure products.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- FT-IR spectroscopy to confirm carbonyl (C=O, ~1702 cm⁻¹) and amide (N-H, ~3223 cm⁻¹) groups .

- 1H NMR (400 MHz, DMSO-d6) to resolve stereochemistry, with characteristic imidazole proton shifts at δ 8.39 ppm and acetamido methyl groups at δ 1.9–2.1 ppm .

- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>95%) and molecular ion peaks (m/z 212.21) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store as a lyophilized powder at –20°C in airtight, light-protected containers to prevent hydrolysis of the amide bond . For aqueous solutions, use pH 7.4 buffers (e.g., PBS) and avoid repeated freeze-thaw cycles. Safety protocols include wearing nitrile gloves and working in a fume hood to minimize inhalation risks, as per GHS guidelines .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with enzymatic targets such as histidine decarboxylase?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD). For SPR, immobilize the enzyme on a CM5 chip and monitor real-time binding at varying compound concentrations (1–100 µM). ITC experiments (25°C, 20 mM Tris-HCl buffer) can reveal thermodynamic parameters (ΔH, ΔS) . Competitive inhibition assays (e.g., fluorometric detection of decarboxylation products) further validate mechanistic roles .

Q. What strategies are recommended to resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Cross-validate results using orthogonal assays. For example, if cell-based assays (e.g., IC50 in cancer lines) conflict with enzyme inhibition

- Re-test purity via LC-MS to rule out degradation products .

- Perform dose-response curves in triplicate with positive controls (e.g., histidine analogs).

- Use molecular docking simulations (AutoDock Vina) to predict binding modes to imidazole-containing active sites, reconciling structural and functional discrepancies .

Q. How can enantiomeric purity be rigorously confirmed for this chiral compound?

- Methodological Answer : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) to separate (S,S) and (R,R) enantiomers, with detection at 254 nm . Alternatively, circular dichroism (CD) spectroscopy (190–250 nm) provides spectral fingerprints for stereochemical validation. Synthetic intermediates should undergo X-ray crystallography to confirm absolute configuration if ambiguity persists .

Q. What in vitro models are suitable for studying the compound’s metabolic stability?

- Methodological Answer : Use hepatocyte suspensions (rat or human) incubated with the compound (10 µM, 37°C, 2 hours). Quench reactions with acetonitrile, then analyze supernatants via UPLC-QTOF-MS to identify metabolites (e.g., deacetylated or hydroxylated derivatives). Compare half-life (t1/2) and intrinsic clearance (CLint) values to benchmark compounds .

Safety and Compliance

Q. What emergency protocols should be followed for accidental exposure during synthesis?

- Methodological Answer : For skin contact, immediately wash with soap/water for 15 minutes and remove contaminated clothing . In case of inhalation, move to fresh air and monitor for respiratory distress. Do not induce vomiting if ingested; administer water and seek medical attention. Lab personnel must be trained in GHS hazard codes (e.g., H315 for skin irritation) and maintain Safety Data Sheets (SDS) onsite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.